TES-991 vs. TES-1025: 4.3-Fold Greater Potency for Human ACMSD Inhibition
TES-991 exhibits a 4.3-fold higher potency for human ACMSD inhibition compared to TES-1025, a closely related analog [1]. This difference in IC₅₀ values (3 nM vs. 13 nM) translates to a lower required concentration of TES-991 to achieve the same level of enzyme inhibition in vitro.
| Evidence Dimension | Inhibitory potency (IC₅₀) |
|---|---|
| Target Compound Data | 3 nM |
| Comparator Or Baseline | TES-1025 (IC₅₀ = 13 nM) |
| Quantified Difference | 4.3-fold (TES-1025 / TES-991 = 4.33) |
| Conditions | In vitro human ACMSD enzyme assay |
Why This Matters
Higher potency allows researchers to use lower compound concentrations, reducing the risk of off-target effects and conserving valuable compound stocks.
- [1] Drugs and Drug Candidates. Therapeutic Potential of ACMSD Inhibitors in NAD+ Deficient Diseases. 2025;4(1):7. View Source
